molecular formula C6H14O9 B12352033 1,2,3-Propanetriol, triformate

1,2,3-Propanetriol, triformate

Cat. No.: B12352033
M. Wt: 230.17 g/mol
InChI Key: SSYZNFNOLYWYPA-UHFFFAOYSA-N
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Description

It is a derivative of glycerol, where all three hydroxyl groups are esterified with formic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Propanetriol, triformate can be synthesized through the esterification of glycerol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Propanetriol, triformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3-Propanetriol, triformate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3-Propanetriol, triformate involves its ability to undergo hydrolysis, releasing glycerol and formic acid. Glycerol can participate in various metabolic pathways, while formic acid can act as a reducing agent or participate in one-carbon metabolism. The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complete esterification, which imparts distinct chemical and physical properties compared to its partially esterified counterparts. This complete esterification makes it more hydrophobic and alters its reactivity, making it suitable for specific applications where other glycerol derivatives may not be as effective .

Properties

Molecular Formula

C6H14O9

Molecular Weight

230.17 g/mol

IUPAC Name

formic acid;propane-1,2,3-triol

InChI

InChI=1S/C3H8O3.3CH2O2/c4-1-3(6)2-5;3*2-1-3/h3-6H,1-2H2;3*1H,(H,2,3)

InChI Key

SSYZNFNOLYWYPA-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)O)O.C(=O)O.C(=O)O.C(=O)O

Origin of Product

United States

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